molecular formula C8H12N2O2 B2586265 1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1006451-21-3

1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No. B2586265
CAS RN: 1006451-21-3
M. Wt: 168.196
InChI Key: YDAUCZLFEXQTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular weight of 168.2 . It is also known as 1-sec-butyl-1H-pyrazole-5-carboxylic acid . The compound is usually in the form of a powder .


Synthesis Analysis

The synthesis of compounds similar to 1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid often involves the use of butyl groups . For instance, the synthesis of sitagliptin phosphate, a drug used for the treatment of Type 2 diabetes, involves the use of butyl groups . Another example is the synthesis of a new intercalating nucleic acid analogue with pyrenol insertions .

Scientific Research Applications

Synthesis and Biological Applications

Pyrazole Carboxylic Acid Derivatives : These compounds are pivotal in the synthesis of biologically active compounds in organic chemistry. Due to their versatile synthetic applicability and biological activity, pyrazole carboxylic acid derivatives stand out. They exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. This broad spectrum of activity makes them valuable scaffolds in medicinal chemistry, guiding many scientists towards innovative drug discovery and development projects (Cetin, 2020).

Knoevenagel Condensation in Anticancer Agent Development

Knoevenagel Condensation : This reaction is crucial for generating α, β‐unsaturated ketones/carboxylic acids and has been instrumental in the development of molecules with anticancer activity. It highlights the significant utility of pyrazole derivatives in generating libraries of chemical compounds that exhibit remarkable anticancer activity across a range of targets, including DNA, microtubules, Topo‐I/II, and various kinases. This review underscores the method's efficiency in generating pharmacologically interesting molecules, predominantly for cancer therapy, providing insights into structure-activity relationships and potential interactions with target proteins (Tokala, Bora, & Shankaraiah, 2022).

Heterocyclic Compound Synthesis

Building Blocks for Heterocyclic Compounds : The reactivity of certain pyrazoline derivatives makes them valuable as building blocks for synthesizing various classes of heterocyclic compounds. This reactivity offers mild reaction conditions for generating diverse cynomethylene dyes and heterocyclic compounds, indicating the potential for more innovative transformations involving these compounds in the future (Gomaa & Ali, 2020).

Biotechnological and Pharmacological Innovations

Levulinic Acid in Drug Synthesis : Derivatives of carboxylic acids, like levulinic acid, demonstrate their utility in drug synthesis by acting as raw materials or intermediates. This flexibility highlights the potential of carboxylic acid derivatives in reducing drug synthesis costs, simplifying synthesis steps, and contributing to the development of medicinally active functional groups. Such applications are critical in the fields of cancer treatment, medical materials, and other medical domains, showcasing the broad utility of these compounds in biotechnology and pharmacology (Zhang et al., 2021).

Safety and Hazards

The safety data sheet for 1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid indicates that it has some hazards associated with it. The compound has a GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-butan-2-ylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-6(2)10-5-4-7(9-10)8(11)12/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAUCZLFEXQTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=CC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.